N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structure, which includes an oxalamide core linked to a tosylpiperidine moiety and an allyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine to form 1-tosylpiperidine.
Alkylation: The tosylpiperidine is then alkylated with an appropriate alkylating agent to introduce the 2-(1-tosylpiperidin-2-yl)ethyl group.
Oxalamide Formation: The alkylated intermediate is reacted with oxalyl chloride to form the oxalamide core.
Allylation: Finally, the oxalamide is allylated using an allylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxalamide core can be reduced to form amines or other reduced products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxalamide core can produce primary or secondary amines.
Scientific Research Applications
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic applications, including its ability to interact with biological targets and modulate physiological processes.
Biochemistry: It is used as a tool compound to study enzyme activity, protein interactions, and cellular pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The oxalamide core and tosylpiperidine moiety can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in the target proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Similar structure but with a carbamate core instead of an oxalamide.
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Similar structure but with a urea core instead of an oxalamide.
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)amide: Similar structure but with an amide core instead of an oxalamide.
Uniqueness
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its oxalamide core, which provides distinct chemical reactivity and potential biological activity compared to similar compounds with carbamate, urea, or amide cores. The presence of the tosylpiperidine moiety also contributes to its specificity and potency in interacting with biological targets.
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-3-12-20-18(23)19(24)21-13-11-16-6-4-5-14-22(16)27(25,26)17-9-7-15(2)8-10-17/h3,7-10,16H,1,4-6,11-14H2,2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMEJVBTOXZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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